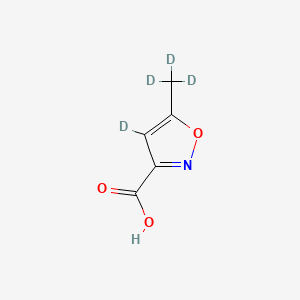![molecular formula C14H16O2 B13833889 2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)
2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one,5-ethyl-4-[®-hydroxyphenylmethyl]-,(4S,5R)-(9CI) is a complex organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 . This compound is characterized by its cyclopentenone core structure, which is a five-membered ring containing a ketone group. The presence of an ethyl group and a hydroxyphenylmethyl group adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 2-Cyclopenten-1-one,5-ethyl-4-[®-hydroxyphenylmethyl]-,(4S,5R)-(9CI) can be achieved through various synthetic routes. One common method involves the Nazarov cyclization reaction, which converts divinyl ketones into cyclopentenones . Another approach is the Saegusa–Ito oxidation, which transforms cyclopentanones into cyclopentenones . Additionally, ring-closing metathesis of corresponding dienes and the Pauson–Khand reaction involving alkenes, alkynes, and carbon monoxide are also viable methods .
Chemical Reactions Analysis
2-Cyclopenten-1-one,5-ethyl-4-[®-hydroxyphenylmethyl]-,(4S,5R)-(9CI) undergoes various chemical reactions typical of α-β unsaturated ketones. These include:
Nucleophilic conjugate addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Baylis–Hillman reaction: A carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.
Michael reaction: A conjugate addition of a nucleophile to an α-β unsaturated carbonyl compound.
Diels–Alder reaction: This compound acts as an excellent dienophile, reacting with a wide variety of dienes.
Common reagents used in these reactions include organometallic reagents, bases, and acids under various conditions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
2-Cyclopenten-1-one,5-ethyl-4-[®-hydroxyphenylmethyl]-,(4S,5R)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one,5-ethyl-4-[®-hydroxyphenylmethyl]-,(4S,5R)-(9CI) involves its reactivity as an α-β unsaturated ketone. It can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its interactions with biological molecules, where it can modify proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 2-Cyclopenten-1-one,5-ethyl-4-[®-hydroxyphenylmethyl]-,(4S,5R)-(9CI) include other cyclopentenones and enones. For example:
2-Cyclopenten-1-one: A simpler structure without the ethyl and hydroxyphenylmethyl groups.
4-Ethyl-2-hydroxy-2-cyclopenten-1-one: Similar structure but with a hydroxy group at the 2-position.
2-Cyclopenten-1-one, 4-acetyl-2,3,4,5,5-pentamethyl-: A more substituted cyclopentenone with multiple methyl groups.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(4S,5R)-5-ethyl-4-[(R)-hydroxy(phenyl)methyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-2-11-12(8-9-13(11)15)14(16)10-6-4-3-5-7-10/h3-9,11-12,14,16H,2H2,1H3/t11-,12+,14+/m1/s1 |
InChI Key |
DOBREOBEUBVICD-DYEKYZERSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](C=CC1=O)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CCC1C(C=CC1=O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


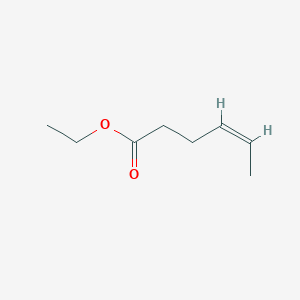
![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)
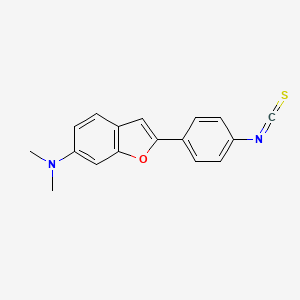


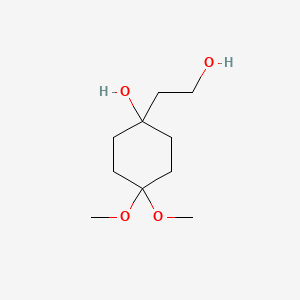

![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
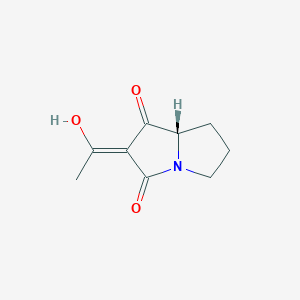
![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)

